

# 2,3-Dihydro-1H-benz[E]inden-1-one chemical properties

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## Compound of Interest

Compound Name: 2,3-Dihydro-1H-benz[E]inden-1-one

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An In-Depth Technical Guide to the Chemical Properties of **2,3-Dihydro-1H-benz[e]inden-1-one**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of **2,3-Dihydro-1H-benz[e]inden-1-one** (CAS: 6342-87-6). The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document consolidates available data to support further research and development efforts involving this specific benzannulated indanone.

## Core Chemical and Physical Properties

**2,3-Dihydro-1H-benz[e]inden-1-one**, also known as 2,3-Dihydrocyclopenta[a]naphthalen-1-one, is a polycyclic aromatic ketone. Its rigid structure, derived from the fusion of a naphthalene system with a cyclopentanone ring, provides a unique scaffold for chemical modification.

## Quantitative Data Summary

The known physical and chemical properties of **2,3-Dihydro-1H-benz[e]inden-1-one** are summarized in the table below.

Property	Value	Reference
CAS Number	6342-87-6	[1][2]
Molecular Formula	C <sub>13</sub> H <sub>10</sub> O	[1][2]
Molecular Weight	182.22 g/mol	[1]
Appearance	Yellow powder	[1][3]
Melting Point	101-103 °C	[1]
Purity	≥98.0% (by GC)	[1][3]
IUPAC Name	2,3-Dihydrocyclopenta[a]naphthale n-1-one	[2]

## Spectroscopic Data Analysis

Detailed experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry) for **2,3-Dihydro-1H-benz[e]inden-1-one** are not widely available in public databases. However, data for the parent compound, 1-Indanone (CAS: 83-33-0), can be used as a reference to predict the expected spectral features.

## Reference Spectral Data: 1-Indanone

The following table summarizes the key spectral data for 1-Indanone, sourced from the NIST Chemistry WebBook.[4][5][6]

Spectroscopic Technique	Key Features for 1-Indanone (C <sub>9</sub> H <sub>8</sub> O)
IR Spectrum	Strong C=O (ketone) stretch (~1700 cm <sup>-1</sup> ), C-H stretches (aromatic and aliphatic), aromatic C=C bends.
Mass Spectrum (EI)	Molecular Ion (M <sup>+</sup> ) at m/z = 132, characteristic fragmentation patterns.

For **2,3-Dihydro-1H-benz[e]inden-1-one** (C<sub>13</sub>H<sub>10</sub>O), one would expect:

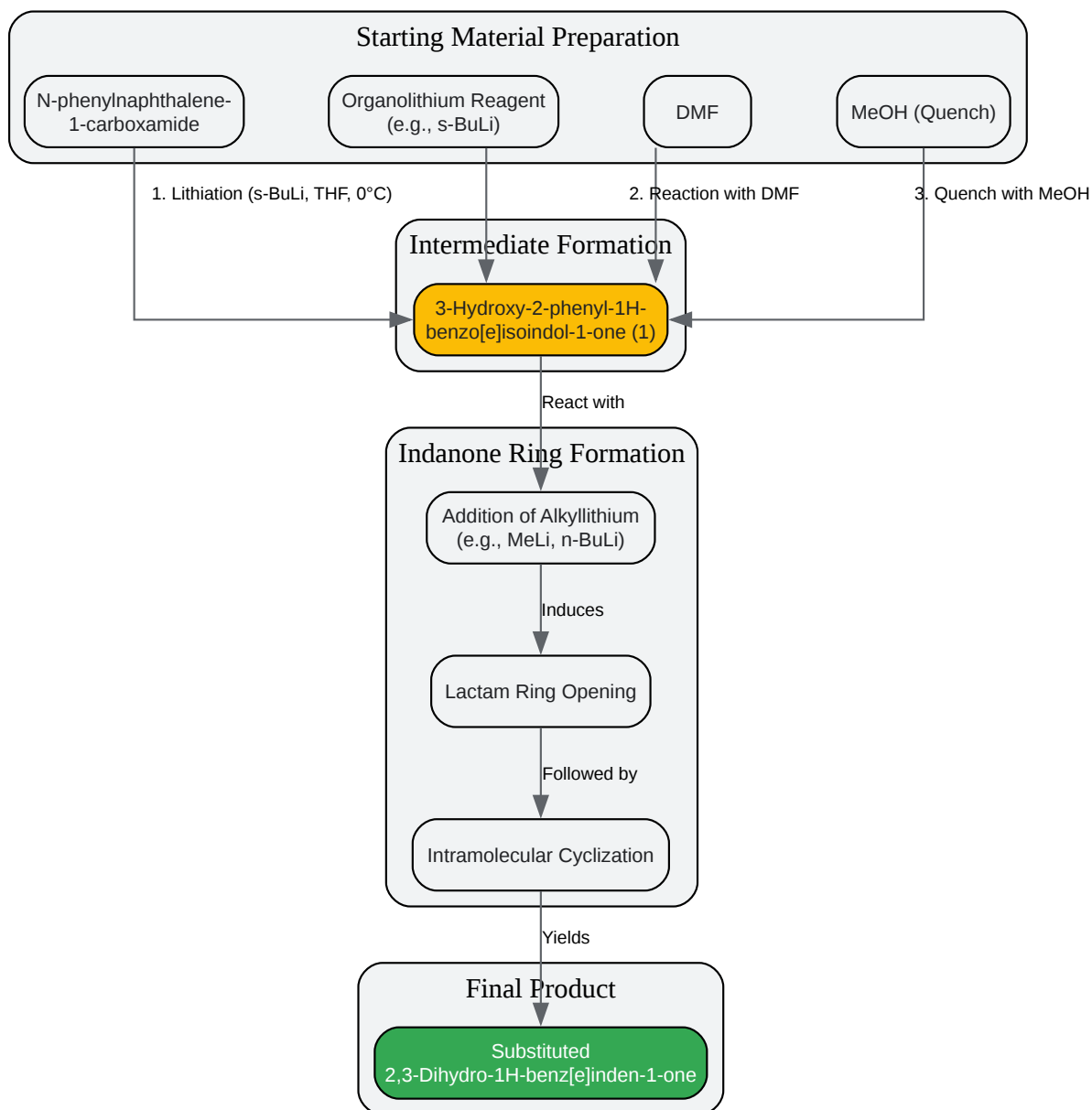
- $^1\text{H}$  NMR: Signals in the aromatic region corresponding to the naphthalene ring protons, and signals in the aliphatic region for the two methylene ( $-\text{CH}_2-$ ) groups of the cyclopentanone ring.
- $^{13}\text{C}$  NMR: A signal for the carbonyl carbon ( $\text{C}=\text{O}$ ) typically downfield ( $>190$  ppm), multiple signals in the aromatic region, and signals for the two aliphatic carbons.
- IR Spectrum: A characteristic strong absorption for the conjugated ketone  $\text{C}=\text{O}$  stretch, aromatic  $\text{C}-\text{H}$  and  $\text{C}=\text{C}$  absorptions, and aliphatic  $\text{C}-\text{H}$  absorptions.
- Mass Spectrum: A molecular ion peak at  $m/z = 182$ , corresponding to its molecular weight.

## Experimental Protocols

### Synthesis of the Benz[e]indenone Core

A direct, detailed protocol for the synthesis of **2,3-Dihydro-1H-benz[e]inden-1-one** is not readily available. However, a multi-step synthesis for structurally related hydroxyindanones starting from a naphthalene derivative has been reported, providing a viable pathway to the core structure.<sup>[7]</sup> The process involves the addition of an organolithium reagent to a naphthalene-derived lactam, followed by ring opening and intramolecular cyclization.<sup>[7]</sup>

Logical Workflow for Benz[e]indenone Synthesis



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Caption: Synthesis workflow for benz[e]indenone derivatives.

Detailed Protocol Steps (Based on[7]):

- Preparation of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one (1):
  - Dissolve N-phenylnaphthalene-1-carboxamide in anhydrous THF and cool to 0 °C under an argon atmosphere.
  - Add s-BuLi dropwise and stir for 1 hour.
  - Add DMF dropwise and continue stirring for 1-2 hours at 0 °C, then warm to room temperature.
  - Quench the reaction with methanol.
  - Isolate the intermediate product (1) after workup and purification. This yield was reported to be around 60%.[7]
- Formation of the Indanone:
  - React the intermediate lactam (1) with a chosen alkyllithium reagent (e.g., MeLi, n-BuLi, or i-PrLi).
  - This initiates an addition to the carbonyl group, leading to the opening of the lactam ring.
  - The resulting intermediate undergoes a spontaneous intramolecular cyclization to form the final substituted indanone derivative.
  - The structure of the final product is confirmed by NMR spectroscopy.[7]

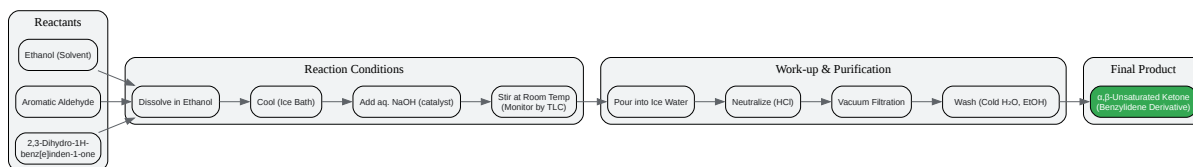
## Key Reaction: Claisen-Schmidt Condensation

The ketone functionality of the benz[e]indenone core, specifically the alpha-hydrogens on the cyclopentanone ring, allows for classic carbonyl condensation reactions. The Claisen-Schmidt condensation is a characteristic reaction used to synthesize  $\alpha,\beta$ -unsaturated ketones, such as benzylidene-indanone derivatives, which have demonstrated significant biological activity.[8][9]

General Protocol for Claisen-Schmidt Condensation (Based on[8][10]):

- **Reactant Setup:** In a round-bottom flask, dissolve **2,3-Dihydro-1H-benz[e]inden-1-one** (1.0 equivalent) and a selected aromatic aldehyde (1.0-1.2 equivalents) in ethanol.
- **Catalyst Addition:** Cool the mixture in an ice bath. While stirring, slowly add an aqueous solution of sodium hydroxide (2-3 equivalents).
- **Reaction:** Remove the ice bath and allow the mixture to stir at room temperature. The reaction can take from a few hours to overnight and should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Pour the reaction mixture into ice-cold water. Neutralize any excess base by adding dilute HCl.
- **Isolation and Purification:** Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
- **Characterization:** Dry the purified product and confirm its structure using spectroscopic methods (NMR, MS, IR).

#### Experimental Workflow for Claisen-Schmidt Condensation



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Caption: Workflow for the Claisen-Schmidt condensation reaction.

## Biological Activity and Associated Signaling Pathways

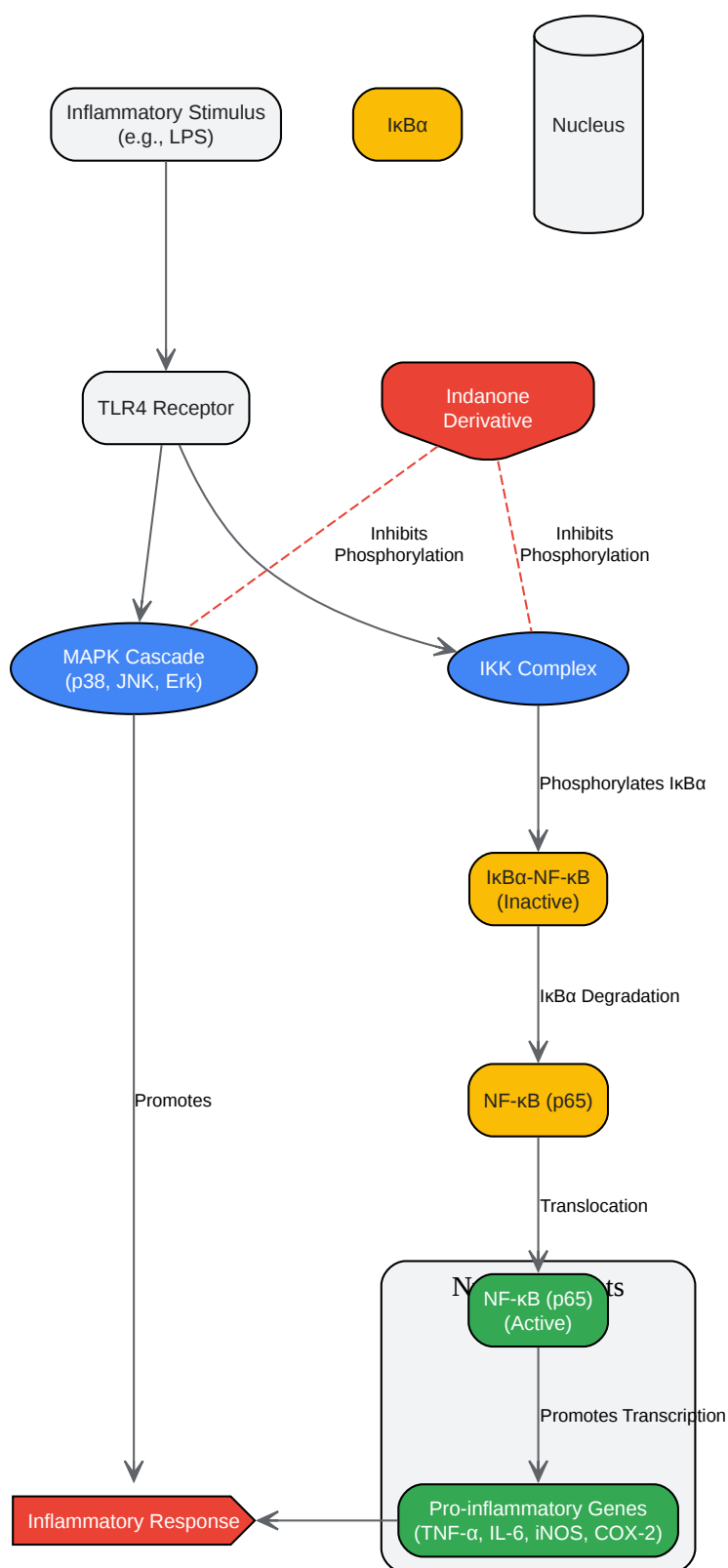
Derivatives of the indanone scaffold are known to possess a wide range of biological activities, including anti-inflammatory, anti-Alzheimer, and anticancer properties.[\[11\]](#) Specifically, arylidene indanones synthesized via the Claisen-Schmidt reaction have shown potent anti-inflammatory effects by modulating the NF- $\kappa$ B and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[\[11\]](#)[\[12\]](#)

### Inhibition of NF- $\kappa$ B and MAPK Signaling

Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate cell surface receptors (e.g., TLR4), triggering downstream signaling cascades.[\[13\]](#) This leads to the activation of I $\kappa$ B kinase (IKK), which phosphorylates the inhibitory protein I $\kappa$ B $\alpha$ .[\[14\]](#) Phosphorylated I $\kappa$ B $\alpha$  is then degraded, releasing the transcription factor NF- $\kappa$ B (p65 subunit) to translocate into the nucleus and initiate the expression of pro-inflammatory genes (e.g., TNF- $\alpha$ , IL-6, iNOS, COX-2).[\[12\]](#)[\[14\]](#) Simultaneously, the MAPK pathway (including p38, JNK, and Erk) is activated, further promoting inflammation.[\[12\]](#)[\[15\]](#)

Indanone derivatives have been shown to inhibit these pathways by preventing the phosphorylation of key proteins like I $\kappa$ B, p65, p38, JNK, and Erk.[\[11\]](#)[\[12\]](#)

Diagram of Indanone Action on NF- $\kappa$ B/MAPK Pathways



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Caption: Inhibition of NF-κB and MAPK pathways by indanone derivatives.



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